An In-depth Technical Guide to 2,2,5,7,8-Pentamethyl-6-chromanol (CAS 950-99-2)
An In-depth Technical Guide to 2,2,5,7,8-Pentamethyl-6-chromanol (CAS 950-99-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2,5,7,8-Pentamethyl-6-chromanol (PMC), a synthetic analog of α-tocopherol (Vitamin E), is a potent antioxidant with significant research interest.[1] This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and biological activities, with a focus on its mechanisms of action in oncology and ophthalmology. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and drug development efforts.
Physicochemical Properties
2,2,5,7,8-Pentamethyl-6-chromanol is a solid, synthetic compound that serves as a model for α-tocopherol.[1][2] Its chemical structure features a chromanol ring with five methyl groups, which contributes to its notable antioxidant properties.[1]
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀O₂ | [1][2][3] |
| Molecular Weight | 220.31 g/mol | [3][4] |
| CAS Number | 950-99-2 | [2][3] |
| Melting Point | 89-91 °C | [3][5][6][7] |
| 94.0-94.5 °C | [8] | |
| 162 °C | [2] | |
| Boiling Point | 344.3 °C at 760 mmHg | [2] |
| Density | 1.034 g/cm³ | [2] |
| Solubility | Soluble in DMSO, not in water. | [1] |
| Appearance | Solid | [2][3] |
| InChI Key | SEBPXHSZHLFWRL-UHFFFAOYSA-N | [3][5] |
| SMILES | Cc1c(C)c2OC(C)(C)CCc2c(C)c1O | [3][5] |
Synthesis
A common synthetic route to 2,2,5,7,8-pentamethyl-6-chromanol involves the reaction of 2,3,6-trimethylhydroquinone with 3-methyl-2-buten-1-ol in the presence of a Lewis acid catalyst.[9]
Experimental Protocol: Synthesis of 2,2,5,7,8-pentamethylchroman-6-ol[10]
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Suspend 248 g (1.86 mol) of anhydrous aluminum chloride in 850 ml of dry dichloromethane and cool to 5°C.
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To this suspension, add 257 g (1.69 mol) of 2,3,6-trimethylhydroquinone.
-
Stir the mixture for 30 minutes.
-
Add 160 g (1.86 mol) of 3-methyl-2-buten-1-ol dropwise, maintaining the temperature between 5-10°C.
-
Stir the reaction mixture at room temperature overnight.
-
Pour the mixture into ice-water.
-
Filter the resulting precipitate.
-
Extract the filtrate with dichloromethane.
-
Wash the organic phase with water until neutral.
-
Dry the organic phase over magnesium sulfate.
-
Evaporate the solvent.
-
Distill the residue at 140°C and 0.4 mbar to obtain the crude product.
-
Recrystallize the product from heptane to yield 2,2,5,7,8-pentamethylchroman-6-ol with a melting point of 85°-88° C.
Biological Activity and Mechanisms of Action
2,2,5,7,8-Pentamethyl-6-chromanol exhibits a range of biological activities, primarily stemming from its antioxidant and signaling modulation properties.
Antioxidant Activity
As a sterically hindered phenol, PMC is a potent free radical scavenger.[10] This activity is central to its protective effects against oxidative stress-induced cellular damage.[1][10]
In a model of age-related macular degeneration (AMD), PMC protects human RPE cells from damage induced by oxidized low-density lipoprotein (ox-LDL).[10][11] This protection is achieved by blocking the generation of reactive oxygen species (ROS), which in turn prevents the nuclear translocation of the transcription factor Nrf2.[10] The inhibition of Nrf2 translocation prevents the upregulation of antioxidant response elements (AREs), including heme oxygenase-1 (HMOX1) and NAD(P)H: quinone oxidoreductase (NQO1).[10]
Anti-cancer Activity
PMC has demonstrated potent anti-cancer activity against prostate cancer cell lines through the modulation of androgen receptor (AR) signaling.[2][12][13][14]
PMC acts as an androgen receptor antagonist.[4] It binds to the AR, inhibiting androgen-induced receptor activation.[4] This prevents the formation of the complex between the androgen-activated AR and the AP1 transcription factor JunD. Consequently, the expression of androgen-responsive genes, such as spermidine/spermine N1-acetyl transferase (SSAT), is blocked.[4] The downregulation of SSAT reduces the breakdown of polyamines into damaging reactive oxygen species.[4]
Experimental Protocols
In Vitro RPE Cell Protection Assay[11]
This protocol describes a method to assess the protective effects of PMC against ox-LDL-induced cytotoxicity in human RPE cells.
-
Cell Culture: Culture primary human RPE (hRPE) or ARPE-19 cells at a density of 0.3 x 10⁶ cells/well in 6-well plates for 2 to 4 weeks.
-
Serum Starvation: Incubate the cells in serum-free medium overnight.
-
Treatment: Treat the cells with 200 µg/mL of oxidized LDL (ox-LDL) with or without 1.3 µM of PMC for 24 and 48 hours. Use DMSO alone as a vehicle control.
-
Analysis: Collect the conditioned media for cytotoxicity assays (e.g., LDH assay). Isolate RNA or protein lysates from the cell pellets for subsequent studies such as qRT-PCR for HMOX1 and NQO1 expression or Western blotting for HO-1 and NQO1 protein levels.
Applications in Research and Drug Development
The unique biological activities of 2,2,5,7,8-pentamethyl-6-chromanol make it a valuable tool in several areas of research and development:
-
Model Compound for Vitamin E Studies: Its structural similarity to α-tocopherol allows for controlled investigations into the mechanisms of vitamin E's antioxidant effects.[1]
-
Prostate Cancer Therapeutics: Its ability to modulate androgen receptor signaling has led to its investigation as a potential therapeutic agent for prostate cancer, including progression to clinical trials.[2][12]
-
Ophthalmology: Its protective effects on retinal pigment epithelial cells suggest its potential as a therapeutic strategy for dry age-related macular degeneration (AMD).[10][11]
-
Food Science: It is approved for use as a stabilizer in linear low-density polyethylene for food-contact applications.[4]
-
Analytical Chemistry: It is used as an internal standard for the quantification of α- and γ-tocopherol in biological samples by HPLC and GC/MS/MS.[6]
Conclusion
2,2,5,7,8-Pentamethyl-6-chromanol is a multifaceted compound with significant potential in both basic research and clinical applications. Its well-defined antioxidant and signaling modulation properties, particularly in the context of cancer and degenerative eye diseases, warrant further investigation. This technical guide provides a foundational resource for scientists and researchers to explore the full therapeutic and research potential of this promising molecule.
References
- 1. Buy 2,2,5,7,8-Pentamethyl-6-chromanol | 950-99-2 | >98% [smolecule.com]
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- 4. 2,2,5,7,8-Pentamethyl-6-chromanol | C14H20O2 | CID 99479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,4-二氢-2,2,5,7,8-五甲基-2H-1-苯并吡喃-6-酚 97% | Sigma-Aldrich [sigmaaldrich.com]
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- 10. mdpi.com [mdpi.com]
- 11. The Mechanism of PMC (2,2,5,7,8-Pentamethyl-6-chromanol), a Sterically Hindered Phenol Antioxidant, in Rescuing Oxidized Low-Density-Lipoprotein-Induced Cytotoxicity in Human Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
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